molecular formula C18H15NO B14576167 3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one CAS No. 61323-37-3

3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one

Cat. No.: B14576167
CAS No.: 61323-37-3
M. Wt: 261.3 g/mol
InChI Key: FAESESACTXMOIX-UHFFFAOYSA-N
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Description

3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline core with ethenyl, methyl, and phenyl substituents, making it a unique and interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another approach is the Pfitzinger reaction, which involves the reaction of isatin derivatives with ketones under basic conditions to form quinoline-2-one derivatives . Additionally, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the ethenyl group into the quinoline core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Functionalized quinoline derivatives with various substituents

Scientific Research Applications

3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and nucleic acids, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolinone: Known for its antimicrobial and anticancer activities.

    2-hydroxyquinoline: Exhibits antiviral and anti-inflammatory properties.

    3-chloro-1-phenylquinolin-2-one: Used in the development of antibacterial agents.

Uniqueness

3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the phenyl and methyl groups contribute to its stability and biological activity.

Properties

CAS No.

61323-37-3

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

3-ethenyl-6-methyl-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C18H15NO/c1-3-14-17(13-7-5-4-6-8-13)15-11-12(2)9-10-16(15)19-18(14)20/h3-11H,1H2,2H3,(H,19,20)

InChI Key

FAESESACTXMOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C=C

Origin of Product

United States

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